molecular formula C17H17NO2S2 B11815760 2,2'-(Acridine-1,9-diylbis(sulfanediyl))diethanol CAS No. 112167-73-4

2,2'-(Acridine-1,9-diylbis(sulfanediyl))diethanol

Katalognummer: B11815760
CAS-Nummer: 112167-73-4
Molekulargewicht: 331.5 g/mol
InChI-Schlüssel: BHRCSAHGCRIEJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2’-(Acridine-1,9-diylbis(sulfanediyl))diethanol is a chemical compound with the molecular formula C19H20N2O2S2 It is characterized by the presence of an acridine moiety linked to two ethanolic groups via sulfur atoms

Vorbereitungsmethoden

The synthesis of 2,2’-(Acridine-1,9-diylbis(sulfanediyl))diethanol typically involves the reaction of acridine derivatives with thiol-containing compounds under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine. Industrial production methods may involve more scalable processes, including the use of continuous flow reactors to ensure consistent product quality and yield .

Analyse Chemischer Reaktionen

2,2’-(Acridine-1,9-diylbis(sulfanediyl))diethanol undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanolic groups can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .

Wissenschaftliche Forschungsanwendungen

2,2’-(Acridine-1,9-diylbis(sulfanediyl))diethanol has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 2,2’-(Acridine-1,9-diylbis(sulfanediyl))diethanol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .

Vergleich Mit ähnlichen Verbindungen

2,2’-(Acridine-1,9-diylbis(sulfanediyl))diethanol can be compared with other similar compounds, such as:

    2,2’-(Propane-2,2-diylbis(sulfanediyl))diethanol: This compound has a similar structure but with a propane moiety instead of acridine.

    2,2’-(Benzene-1,4-diylbis(sulfanediyl))diethanol: This compound features a benzene ring instead of acridine.

The uniqueness of 2,2’-(Acridine-1,9-diylbis(sulfanediyl))diethanol lies in its acridine moiety, which imparts distinct chemical and biological properties compared to its analogs .

Eigenschaften

CAS-Nummer

112167-73-4

Molekularformel

C17H17NO2S2

Molekulargewicht

331.5 g/mol

IUPAC-Name

2-[9-(2-hydroxyethylsulfanyl)acridin-1-yl]sulfanylethanol

InChI

InChI=1S/C17H17NO2S2/c19-8-10-21-15-7-3-6-14-16(15)17(22-11-9-20)12-4-1-2-5-13(12)18-14/h1-7,19-20H,8-11H2

InChI-Schlüssel

BHRCSAHGCRIEJY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=C3C(=N2)C=CC=C3SCCO)SCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.